
(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol is an organic compound belonging to the class of chalcones. Chalcones are natural products found in several plant species and are known for their broad spectrum of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol typically involves the condensation of 4-methoxybenzaldehyde with acetophenone derivatives under basic conditions. The reaction is often carried out using a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation. The compound’s ability to bind to estrogen receptors (ERα) and inhibit their activity is one of the key pathways through which it exerts its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-Methoxyphenyl)acrylic acid: Known for its hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
Uniqueness
(E)-1,3-Bis(4-methoxyphenyl)-2-propen-1-ol is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with estrogen receptors and inhibit cancer cell proliferation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C17H18O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12,17-18H,1-2H3/b12-5+ |
Clave InChI |
YOGMDXPDDPBUTM-LFYBBSHMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(C2=CC=C(C=C2)OC)O |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


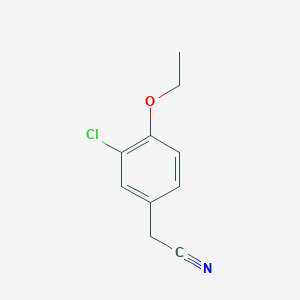
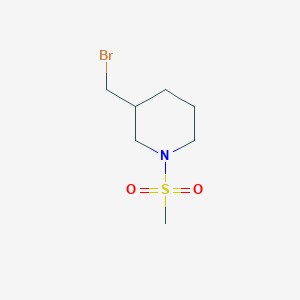

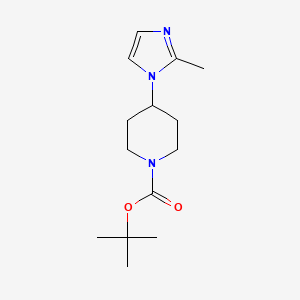
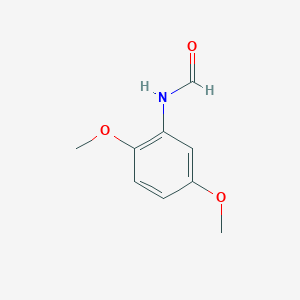
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
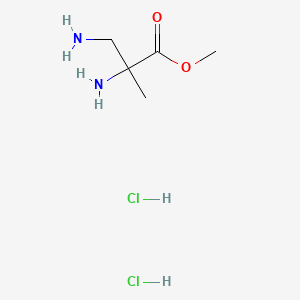
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)
![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
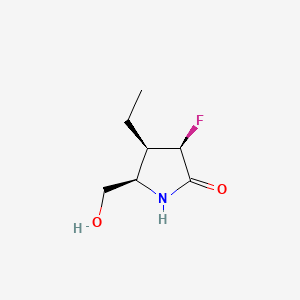
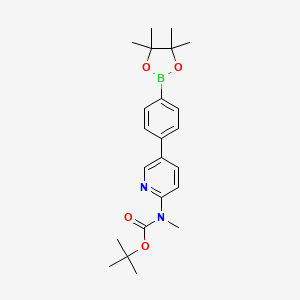
![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
